molecular formula C21H21N3O3 B2872203 N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004390-47-9

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2872203
CAS No.: 1004390-47-9
M. Wt: 363.417
InChI Key: LCUYLMIUTZCWFZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with methoxy, 4-methylphenyl (at position 1), and 2,5-dimethylphenyl carboxamide (at position 3) groups.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-6-9-16(10-7-13)24-19(25)12-18(27-4)20(23-24)21(26)22-17-11-14(2)5-8-15(17)3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUYLMIUTZCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a pyridazinone-carboxamide scaffold with analogs reported in proteasome inhibitor research (e.g., compounds 19 and 20 from the evidence). Key structural differences include:

Compound R1 (Position 1) R3 (Carboxamide Substituent) Key Features
Target Compound 4-methylphenyl 2,5-dimethylphenyl Lipophilic methyl groups enhance membrane permeability but may reduce solubility.
Compound 19 4-methoxybenzyl 4-fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl Fluorine and methoxycyclobutyl groups improve target binding and metabolic stability.
Compound 20 3-fluoro-4-methoxybenzyl Same as 19 Additional fluorine on benzyl increases electronegativity and steric hindrance.

Key Observations :

  • Methoxy vs. Methyl Groups: The target compound’s 4-methoxy group (pyridazinone core) aligns with 19 and 20, suggesting a conserved role in hydrogen bonding or steric stabilization. However, its 4-methylphenyl (R1) and 2,5-dimethylphenyl (R3) substituents replace the fluorinated benzyl and cyclobutylcarbamoyl groups in 19/20, likely reducing polarity and protease affinity.
  • Fluorine Impact : Fluorine in 19 /20 enhances electronegativity and enzyme binding, a feature absent in the target compound, which may lower potency against charged active sites .

Biological Activity

N-(2,5-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 946230-65-5) is a synthetic compound belonging to the class of pyridazine derivatives. Its unique molecular structure incorporates multiple functional groups, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₉H₁₇N₃O₃
Molecular Weight: 335.4 g/mol
Structure: The compound features a pyridazine ring with substituents that include methoxy and methyl groups, enhancing its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (μM)Mechanism of Action
This compoundTBDApoptosis induction
Similar pyridazine derivative11.458Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

This compound has been shown to act as an enzyme inhibitor in various biochemical assays. The specific targets include:

  • Cyclin-dependent kinases (CDKs): Implicated in cell cycle regulation.
  • Histone deacetylases (HDACs): Involved in epigenetic regulation and cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Modulation: It may bind to various receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition: By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular functions and promote apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological potential of similar pyridazine derivatives. For example:

  • Study on Anticancer Activity: A recent study demonstrated that a related pyridazine compound exhibited an IC50 value of 11.458 μM against a panel of cancer cell lines, suggesting potent anticancer properties .
  • Inflammation Model: In animal models of inflammation, administration of the compound led to a significant reduction in swelling and pain compared to control groups .

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